molecular formula C19H13Cl3N2O2 B3006307 5-chloro-1-(4-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide CAS No. 339024-53-2

5-chloro-1-(4-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No. B3006307
CAS RN: 339024-53-2
M. Wt: 407.68
InChI Key: KVVMOZRGWPPYRT-UHFFFAOYSA-N
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Description

5-chloro-1-(4-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C19H13Cl3N2O2 and its molecular weight is 407.68. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-1-(4-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-1-(4-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

  • The compound has been studied for its hydrogen bonding characteristics and molecular structure. This includes research on anticonvulsant enaminones and their hydrogen bonding, with a focus on the crystal structures and molecular conformations of related compounds (Kubicki, Bassyouni, & Codding, 2000).

Electronic Properties and Interaction Landscapes

  • Investigations into the electronic properties and interaction landscapes of a series of N-(chlorophenyl)pyridinecarboxamides, which are structurally related to the compound , provide insights into their physicochemical characteristics and molecular interactions (Gallagher et al., 2022).

Antimicrobial Applications

  • Some derivatives of this compound have been synthesized and evaluated for their potential as antimicrobial and antifungal agents. These studies focus on the synthesis of related compounds and their efficacy in inhibiting bacterial and fungal growth (Akbari et al., 2008).

X-Ray Crystallography in Drug Design

  • The compound and its derivatives have been the subject of X-ray crystallography studies, aiding in the design and development of tricyclic heterocycles and other drug candidates (Mazina et al., 2005).

Structural and Optical Characterization

  • Studies have been conducted on the structural, optical, and junction characteristics of pyridine derivatives, including compounds structurally similar to 5-Chloro-1-(4-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide, to understand their physical properties and potential applications in electronics (Zedan, El-Taweel, & El-Menyawy, 2020).

Synthesis and Biological Evaluation of Derivatives

  • The compound's derivatives have been synthesized and evaluated for their biological activity, including their antibacterial and antifungal properties. These studies are crucial in understanding the therapeutic potential of such compounds (El-Sehrawi et al., 2015).

Dyeing Performance and Metal Complexation

  • Research has also been conducted on the complexation of related disperse dyes with metals like Cu, Co, Zn, and their application properties on fabrics. This research explores the potential of these compounds in textile dyeing and their interactions with various metals (Abolude et al., 2021).

properties

IUPAC Name

5-chloro-N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl3N2O2/c20-14-3-1-12(2-4-14)10-24-11-13(9-17(22)19(24)26)18(25)23-16-7-5-15(21)6-8-16/h1-9,11H,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVMOZRGWPPYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=C(C2=O)Cl)C(=O)NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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